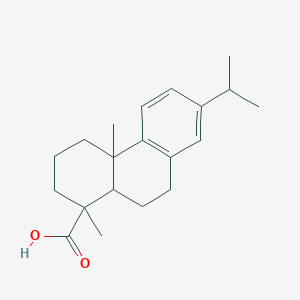![molecular formula C6H7NOS B040813 2-[(S)-methylsulfinyl]pyridine CAS No. 114977-57-0](/img/structure/B40813.png)
2-[(S)-methylsulfinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylsulfinylpyridine typically involves the oxidation of 2-methylthiopyridine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Methylsulfinylpyridine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher efficiency and consistency in product quality. The choice of oxidizing agent and solvent can be optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Methylsulfinylpyridine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: 2-Methylsulfonylpyridine.
Reduction: 2-Methylthiopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-Methylsulfinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the modulation of enzymes involved in oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Methylsulfinylpyridine involves its interaction with specific molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. In biological systems, it may modulate the activity of enzymes involved in redox reactions, thereby exerting its effects on oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiopyridine: The precursor to (S)-2-Methylsulfinylpyridine, lacking the sulfoxide group.
2-Methylsulfonylpyridine: The fully oxidized form of (S)-2-Methylsulfinylpyridine.
Pyridine: The parent compound, without any substituents.
Uniqueness
(S)-2-Methylsulfinylpyridine is unique due to its chiral center and the presence of the sulfoxide group, which imparts specific stereochemical and electronic properties. These features make it a valuable intermediate in the synthesis of chiral molecules and a potential candidate for various biological applications.
Propiedades
Número CAS |
114977-57-0 |
|---|---|
Fórmula molecular |
C6H7NOS |
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
2-[(S)-methylsulfinyl]pyridine |
InChI |
InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3/t9-/m0/s1 |
Clave InChI |
UWYSBYGJIUSXBJ-VIFPVBQESA-N |
SMILES |
CS(=O)C1=CC=CC=N1 |
SMILES isomérico |
C[S@](=O)C1=CC=CC=N1 |
SMILES canónico |
CS(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
![1-(Prop-1-en-2-yl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B40742.png)









